(4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 4-Methoxyphenol and 4-Methoxybenzyl alcohol , which are organic compounds used in various chemical reactions and industrial applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 4-Methoxyphenol can be produced through oxidation with H2O2 and a Diselenide catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, 4-Methoxyphenol has a molecular weight of 124.14 and 4-Methoxybenzyl alcohol has a molecular weight of 138.17 .Scientific Research Applications
Anticancer Properties
One significant application of (4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine derivatives is in the field of anticancer research. Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including compounds similar to this compound, have been synthesized and studied for their cytotoxicity against various cancer cell lines. These compounds showed activity comparable to cisplatin against breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cells, indicating their potential as anticancer agents (Ghani & Mansour, 2011). Similarly, other benzimidazole derivatives have demonstrated moderate cytotoxic effects, particularly towards HeLa cells, suggesting a promising avenue for the development of new anticancer drugs (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Luminescent Materials
Another research avenue is the synthesis and study of luminescent properties of iridium complexes with reduced concentration quenching effect. Compounds structurally related to this compound, such as 1-(4-methoxy-benzyl)-2-(4-methoxy-phenyl)-1H-benzoimidazole (MBMPB), have been used to create highly efficient green-emitting phosphorescent iridium complexes. These complexes exhibit bright photoluminescence (PL) in solid state, highlighting their potential for use in electrophosphorescence devices (Zhang, Li, & Wang, 2013).
Antimicrobial Activities
The antimicrobial properties of benzimidazole derivatives, including those similar to this compound, have also been explored. Research has identified these compounds as possessing good to moderate activities against various microorganisms, offering a pathway for the development of new antimicrobial agents. For instance, new 1,2,4-triazole derivatives synthesized from reactions involving compounds structurally related to this compound have shown good antibacterial activity (Bektaş et al., 2007).
Organic Electronics
Furthermore, benzimidazole derivatives have been utilized in the synthesis of materials for organic electronics. For example, bipolar molecules containing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties have been prepared, demonstrating excellent thermal stability and good solubility. These properties make them suitable for use in the fabrication of single-layer organic light-emitting diodes (OLEDs), indicating their relevance in the development of solution-processible materials for electronic applications (Ge et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-19-15-6-4-3-5-14(15)18-16(19)11-17-12-7-9-13(20-2)10-8-12/h3-10,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVNAPYDDICPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325807 |
Source
|
Record name | 4-methoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200799 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331851-41-3 |
Source
|
Record name | 4-methoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.